![molecular formula C17H20FN3O2 B2407068 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide CAS No. 2097890-27-0](/img/structure/B2407068.png)

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

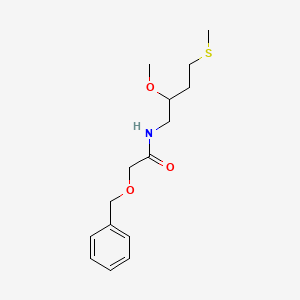

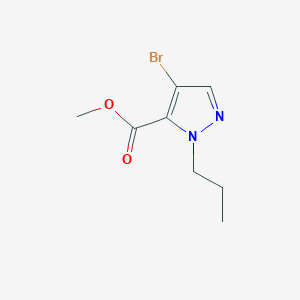

The compound “2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide” is a complex organic molecule. It contains a fluorophenoxy group, a pyrazolyl group, and a cyclohexyl group, all connected by an acetamide linkage .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenoxy, pyrazolyl, and cyclohexyl groups would likely impart specific structural characteristics .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group might be susceptible to hydrolysis, and the fluorophenoxy group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, determined through various in vitro assays. Such findings suggest potential applications in developing compounds with antioxidant properties, which could be relevant for therapeutic or protective applications against oxidative stress-related diseases (K. Chkirate et al., 2019).

Process Optimization in Drug Synthesis

Another study focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlighting the use of pyrazole-acetamide structures in synthesizing intermediates for antimalarial drugs. This research demonstrates the importance of such compounds in optimizing drug synthesis processes, potentially leading to more efficient production methods for pharmaceuticals (Deepali B Magadum & G. Yadav, 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Pyrazole-acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions. Such studies are pivotal in the development of new materials for energy production and understanding molecular interactions in biological systems. The research suggests potential applications in dye-sensitized solar cells (DSSCs) and drug design, by analyzing light harvesting efficiency and binding affinity with proteins (Y. Mary et al., 2020).

Antimicrobial Agents Development

The synthesis and evaluation of pyrazole, thiophene, 1,3-thiazole, and 1,3,4-thiadiazole derivatives from 2-cyano-N-cyclohexylacetamide have highlighted the antimicrobial potential of such compounds. These findings indicate the role of pyrazole-acetamide derivatives in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (Asmaa M. Fahim et al., 2018).

Mechanism of Action

Target of Action

The primary target of 2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide is the transcription factor RBPJ . RBPJ plays a crucial role in the Notch signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound acts as an effective inhibitor of RBPJ . It disrupts the interaction between Notch and RBPJ, thereby modulating the Notch signaling pathway .

Biochemical Pathways

The compound primarily affects the Notch signaling pathway . By inhibiting RBPJ, it disrupts the normal functioning of this pathway, leading to downstream effects on cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of RBPJ by this compound leads to modulation of the Notch signaling pathway . This can result in changes in cell proliferation, differentiation, and apoptosis, depending on the specific cellular context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperature conditions . It should be stored at -20°c for long-term use . The compound’s solubility in DMSO suggests that it may be affected by the presence of this solvent in the environment .

Future Directions

Biochemical Analysis

Biochemical Properties

The compound interacts with the transcription factor RBPJ, a key player in the NOTCH signaling pathway . The nature of this interaction is inhibitory, disrupting the interaction between NOTCH and RBPJ .

Cellular Effects

2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide, by inhibiting RBPJ, can influence various cellular processes. The NOTCH-RBPJ pathway is involved in cell signaling pathways, gene expression, and cellular metabolism . Therefore, the compound’s effects on these processes can be significant.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the transcription factor RBPJ, thereby inhibiting its interaction with NOTCH . This can lead to changes in gene expression and potentially affect enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(4-pyrazol-1-ylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c18-15-4-1-2-5-16(15)23-12-17(22)20-13-6-8-14(9-7-13)21-11-3-10-19-21/h1-5,10-11,13-14H,6-9,12H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXVAPBKPHVBQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=CC=C2F)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)